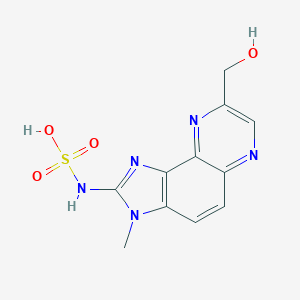
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid, commonly known as IQOSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfamic acid derivative of the heterocyclic aromatic amine 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which is a well-known mutagen and carcinogen found in cooked meat and fish.
Wirkmechanismus
The mechanism of action of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA is not fully understood, but it is believed to involve the formation of DNA adducts through the reaction of the electrophilic carbocations generated by N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with the nucleophilic sites on DNA. These adducts can lead to mutations and other genetic changes that may contribute to the development of cancer.
Biochemische Und Physiologische Effekte
Studies have shown that N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA can induce DNA damage and mutagenesis in various cell types, including human lymphocytes and bacterial cells. It has also been shown to have cytotoxic effects on certain cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA in laboratory experiments is its ability to mimic the effects of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid, which is a potent mutagen and carcinogen found in cooked meat and fish. This allows researchers to study the effects of dietary exposure to N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid without the need for animal or human studies. However, N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA has some limitations, including its low solubility in non-polar solvents and its potential to form insoluble aggregates in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA, including the development of new analytical methods for the detection and quantification of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid and other heterocyclic aromatic amines in food and biological samples. Other potential areas of study include the use of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA as a chemotherapeutic agent for the treatment of certain types of cancer, and the investigation of its potential role in the development of other diseases, such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA involves the reaction of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with sulfamic acid in the presence of a suitable catalyst. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA has been used in a variety of scientific research applications, including the study of DNA adduct formation, mutagenesis, and carcinogenesis. It has also been used as a model compound for the development of new analytical methods for the detection and quantification of heterocyclic aromatic amines in food and biological samples.
Eigenschaften
CAS-Nummer |
115781-41-4 |
|---|---|
Produktname |
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Molekularformel |
C11H11N5O4S |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
[8-(hydroxymethyl)-3-methylimidazo[4,5-f]quinoxalin-2-yl]sulfamic acid |
InChI |
InChI=1S/C11H11N5O4S/c1-16-8-3-2-7-9(13-6(5-17)4-12-7)10(8)14-11(16)15-21(18,19)20/h2-4,17H,5H2,1H3,(H,14,15)(H,18,19,20) |
InChI-Schlüssel |
PMFUOUDXJHIUEN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C3=NC(=CN=C3C=C2)CO)N=C1NS(=O)(=O)O |
Kanonische SMILES |
CN1C2=C(C3=NC(=CN=C3C=C2)CO)N=C1NS(=O)(=O)O |
Andere CAS-Nummern |
115781-41-4 |
Synonyme |
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
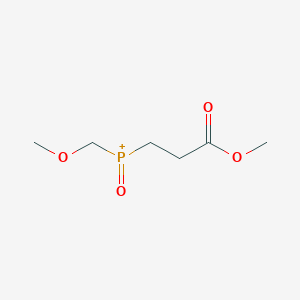

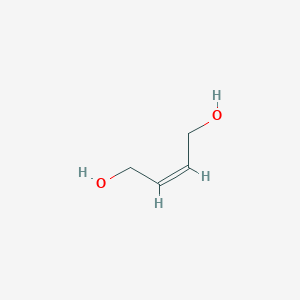
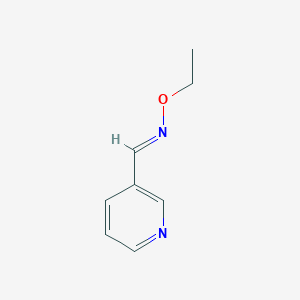

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)
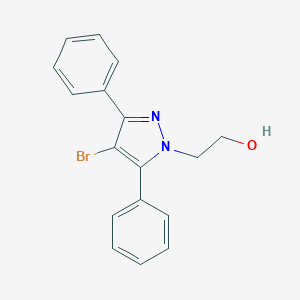
![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)
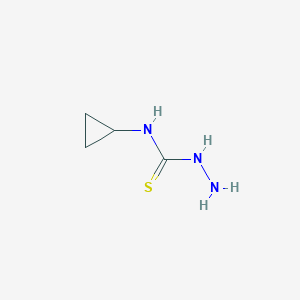

![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)